Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

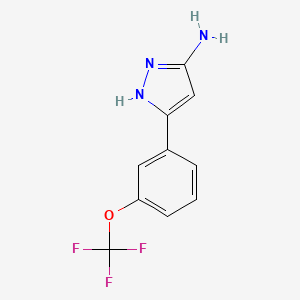

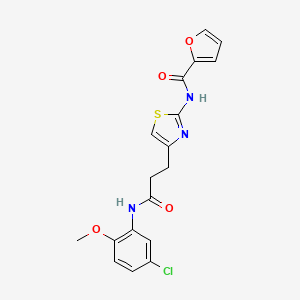

The compound “Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate” is likely to be an organic compound containing a pyrrolidine ring, a thiazole ring, and a tert-butyl group . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Thiazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The tert-butyl group is a branched alkyl group with a central carbon atom bonded to three methyl groups.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiazole rings, along with the tert-butyl group . The exact structure would depend on the positions of these groups relative to each other.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the amino group on the thiazole ring could potentially make it reactive towards electrophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications

Direct Arylation in Synthesis of Heterocyclic Cores

- Synthesis of Thiopeptide Antibiotics : A study by Martin et al. (2008) reported on the Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, which includes direct coupling of pyridinyl halides. This process facilitates the preparation of valuable 2-pyridynyl-4-thiazolecarboxylates, essential components in the complex heterocyclic core of thiopeptides antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).

Studies on Schiff-Base Condensation Products

- Copper, Copper(I), and Copper(II) Aerobic Reactions : Research by Speier et al. (1996) delved into aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-base condensation products with copper species, demonstrating strong copper(II)-radical ferromagnetic exchange and unique N-N coupling reactions (Speier, Csihony, Whalen, & Pierpont, 1996).

Nitrile Anion Cyclization to Substituted Pyrrolidines

- Asymmetric Synthesis of Pyrrolidines : Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, highlighting a five-step chromatography-free synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone with a 71% overall yield (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Enzymatic C-Demethylation

- Metabolism of LC15-0133 : Yoo et al. (2008) studied the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor, in a hepatic microsomal system. The research provided insights into the major metabolic pathways, including hydroxylation and carbonyl reduction, and identified a C-demethylated metabolite (M4) generated by nonenzymatic decarboxylation (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Mechanism of Action

Target of Action

Tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds vary, but they often interact with proteins or enzymes to exert their effects.

Mode of Action

For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes .

Biochemical Pathways

For example, they can influence the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and the normal functioning of the nervous system .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(2-amino-1,3-thiazol-5-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-8(15)9-7-14-10(13)18-9/h7-8H,4-6H2,1-3H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUNZGFFOCJIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![4-methoxy-1-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2469298.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)